chemical properties of 5,8-dioxaspiro[3.4]octan-2-one CAS 1824626-99-4
chemical properties of 5,8-dioxaspiro[3.4]octan-2-one CAS 1824626-99-4
An In-depth Technical Guide to 5,8-dioxaspiro[3.4]octan-2-one (CAS 1824626-99-4): A Novel Scaffold for Modern Drug Discovery
Introduction: The Emergence of Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensionality is paramount for accessing new biological targets and improving drug-like properties. Spirocyclic systems, characterized by a single atom shared between two rings, have emerged as privileged scaffolds that offer a rigid, well-defined three-dimensional geometry. This guide focuses on 5,8-dioxaspiro[3.4]octan-2-one (CAS: 1824626-99-4), a unique building block featuring a strained cyclobutanone ring fused to a stable 1,3-dioxolane moiety. Its structure presents a compelling combination of a reactive handle for chemical elaboration and a protected ketone functionality, making it a versatile intermediate for the synthesis of complex molecules aimed at researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the known chemical properties of 5,8-dioxaspiro[3.4]octan-2-one, explores its potential reactivity and synthetic utility based on its constituent functional groups, and contextualizes its application within the broader field of drug discovery.
Section 1: Core Physicochemical and Structural Properties
5,8-dioxaspiro[3.4]octan-2-one is a small molecule building block available for research and development purposes.[1] The core of the molecule is a spiro[3.4]octane framework, where the spiro-carbon adjoins a cyclobutane ring and a cyclopentane-analogue ring. The presence of oxygen atoms at positions 5 and 8 identifies the five-membered ring as a 1,3-dioxolane, which acts as a ketal protecting group. The ketone functionality at position 2 resides on the strained four-membered ring, a feature that significantly influences its reactivity.
Structural and Chemical Data Summary
The fundamental properties of 5,8-dioxaspiro[3.4]octan-2-one are summarized in the table below, compiled from chemical supplier data and computational predictions.
| Property | Value | Source |
| CAS Number | 1824626-99-4 | [2][3][4] |
| Molecular Formula | C₆H₈O₃ | [3][5] |
| Molecular Weight | 128.13 g/mol | [1][3][5] |
| Monoisotopic Mass | 128.04735 Da | |
| IUPAC Name | 5,8-dioxaspiro[3.4]octan-2-one | [1] |
| SMILES | O=C1CC2(OCCO2)C1 | [3] |
| InChI Key | KARIQPWEPVPIQI-UHFFFAOYSA-N | |
| Purity | >95% | [1][5] |
| Storage Temp. | Room Temperature | [2] |
| XlogP (Predicted) | -0.9 |
Structural Visualization and Key Features
The diagram below illustrates the key structural components of 5,8-dioxaspiro[3.4]octan-2-one, highlighting the functional groups that dictate its chemical behavior.
Caption: Value of 3D scaffolds in exploring protein binding pockets.
This compound is particularly interesting as it can serve as a starting point for libraries of novel spirocyclic compounds for screening campaigns. The field of "click chemistry" and other efficient ligation reactions could be employed to rapidly diversify this core scaffold, accelerating the discovery of new bioactive agents. [6]
Section 4: Conceptual Experimental Protocol: Nucleophilic Addition
To illustrate the utility of 5,8-dioxaspiro[3.4]octan-2-one, this section provides a conceptual, step-by-step protocol for a Grignard reaction, a fundamental C-C bond-forming transformation. This protocol is illustrative and should be adapted based on the specific nucleophile and laboratory conditions.
Objective: To synthesize 2-methyl-5,8-dioxaspiro[3.4]octan-2-ol via nucleophilic addition of methylmagnesium bromide.
Workflow Diagram
Caption: Experimental workflow for a Grignard reaction.
Step-by-Step Methodology
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Preparation:
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Causality: The Grignard reagent is highly reactive with water and atmospheric oxygen. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent and ensure a high yield.
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Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
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Reagent Setup:
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Causality: The reaction is exothermic. Cooling the reaction mixture to 0°C helps to control the reaction rate and minimize potential side reactions. Tetrahydrofuran (THF) is a common aprotic solvent for Grignard reactions.
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Dissolve 5,8-dioxaspiro[3.4]octan-2-one (1.0 equivalent) in anhydrous THF.
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Cool the solution to 0°C using an ice-water bath.
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Nucleophilic Addition:
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Causality: Slow, dropwise addition of the Grignard reagent prevents a rapid temperature increase. Thin-layer chromatography (TLC) is used to monitor the consumption of the starting material, indicating reaction completion.
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Slowly add methylmagnesium bromide (1.1 equivalents, commercially available solution in THF/Et₂O) to the stirred solution via syringe.
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Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction's progress by TLC until the starting ketone is consumed.
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Quenching:
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Causality: The reaction is quenched by adding a mild proton source to protonate the newly formed alkoxide. Saturated aqueous ammonium chloride (NH₄Cl) is used instead of water or strong acid to avoid cleaving the acid-sensitive dioxolane protecting group.
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Cool the flask back to 0°C and slowly add saturated aqueous NH₄Cl solution dropwise to quench any unreacted Grignard reagent and the magnesium alkoxide intermediate.
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Aqueous Workup and Extraction:
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Causality: The organic product must be separated from the aqueous phase and inorganic salts. Ethyl acetate is a common extraction solvent. Washing with brine helps to remove residual water from the organic layer.
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Transfer the mixture to a separatory funnel.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Purification:
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Causality: The crude product may contain unreacted starting material or side products. Flash column chromatography is a standard technique for purifying organic compounds based on their polarity.
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Filter off the drying agent and concentrate the filtrate under reduced pressure.
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Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure tertiary alcohol.
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Conclusion
5,8-dioxaspiro[3.4]octan-2-one is a promising, yet underexplored, chemical entity. While detailed literature on its specific applications is sparse, its structural features—a reactive, strained ketone and a stable, acid-labile protecting group, all built upon a rigid 3D spirocyclic core—make it an intrinsically valuable building block for synthetic and medicinal chemistry. For researchers aiming to synthesize novel compound libraries with enhanced three-dimensionality, this molecule represents a versatile and strategic starting point for the development of the next generation of therapeutic agents.
References
Sources
- 1. cas 1824626-99-4|| where to buy 5,8-dioxaspiro[3.4]octan-2-one [english.chemenu.com]
- 2. 5,8-dioxaspiro[3.4]octan-2-one | 1824626-99-4 [chemicalbook.com]
- 3. 5,8-dioxaspiro[3.4]octan-2-one | CAS:1824626-99-4 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. 1824626-99-4|5,8-Dioxaspiro[3.4]octan-2-one|BLD Pharm [bldpharm.com]
- 5. 5, 8-dioxaspiro[3.4]octan-2-one | CymitQuimica [cymitquimica.com]
- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
